1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine
Description
Chemical Structure: The compound features a pyrazole ring substituted with an ethyl group at position 1 and a methyl group at position 2. The methanamine moiety is further modified with a 2-thienylmethyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₈N₄S, with a molecular weight of 250.36 g/mol (calculated). The CAS number for the free base is 350988-33-9 (derived from and ).
Properties
CAS No. |
1856032-05-7 |
|---|---|
Molecular Formula |
C12H18ClN3S |
Molecular Weight |
271.81 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H17N3S.ClH/c1-3-15-9-11(10(2)14-15)7-13-8-12-5-4-6-16-12;/h4-6,9,13H,3,7-8H2,1-2H3;1H |
InChI Key |
QTCWWOGYNYYTFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=CS2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate.
Thienylmethylation: The final step involves the reaction of the alkylated pyrazole with 2-thienylmethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding pyrazole carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazol compounds exhibit promising anticancer activity. For instance, a study highlighted the ability of similar pyrazole derivatives to inhibit cancer cell proliferation through the modulation of specific signaling pathways. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells, thus offering a targeted therapeutic approach.
Neuroprotective Effects
Research has shown that compounds with similar structures can possess neuroprotective properties. For example, they may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. A case study demonstrated that a related pyrazole compound significantly reduced neuroinflammation in animal models.
Agricultural Applications
Pesticidal Properties
The compound has been explored for its potential as a pesticide. Its structural analogs have shown effectiveness against various agricultural pests. A field trial indicated that formulations containing pyrazole derivatives resulted in a significant reduction in pest populations while being less toxic to beneficial insects compared to traditional pesticides.
Herbicidal Activity
In addition to pest control, certain pyrazole derivatives have been investigated for their herbicidal properties. Research findings suggest that these compounds can inhibit specific enzymes involved in plant growth, leading to effective weed management strategies.
Material Science Applications
Polymer Chemistry
The unique properties of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine allow it to be used as a building block for synthesizing advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications.
Nanotechnology
In nanotechnology, this compound can be utilized in the synthesis of nanoparticles with specific functionalities. Preliminary studies suggest that incorporating pyrazole derivatives into nanoparticle formulations can enhance their stability and biocompatibility, which is crucial for drug delivery systems.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Neuroprotective agents | Reduces oxidative stress in neuronal cells | |
| Agriculture | Pesticides | Significant reduction in pest populations |
| Herbicides | Inhibits growth enzymes in weeds | |
| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |
| Nanoparticle synthesis | Improved stability and biocompatibility |
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations and Key Properties
The table below compares the target compound with five analogs, highlighting substituent differences and molecular properties:
Electronic Effects
- Methoxy (Analog 3) : Electron-donating group increases amine basicity and lipophilicity, enhancing membrane permeability .
Steric and Spatial Considerations
- Isopropyl (Analog 4) : Bulky substituent may sterically hinder interactions with target proteins, reducing affinity compared to the ethyl group in the target compound .
- Difluoroethyl (Analog 2) : Fluorine’s small size minimizes steric disruption while improving metabolic stability via reduced oxidative metabolism .
Solubility and Bioavailability
- The thienylmethyl group in the target compound introduces sulfur, which may participate in hydrogen bonding, improving aqueous solubility relative to purely aromatic substituents (e.g., Analog 3’s methoxyphenyl) .
- Pyridine (Analog 5) : Higher polarity compared to pyrazole may enhance solubility but reduce blood-brain barrier penetration .
Biological Activity
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on diverse research findings.
- Molecular Formula : C12H14N4S
- Molecular Weight : 246.33 g/mol
- CAS Number : [Insert CAS Number]
Antibacterial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial activity. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound Name | Bacteria Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| Compound C | P. aeruginosa | 12 |
In a specific study, the compound demonstrated a notable inhibition against E. coli and S. aureus, suggesting its potential as an antibacterial agent .
Antifungal Activity
The compound's antifungal properties have also been explored. Pyrazole derivatives have been shown to possess activity against various fungal strains, including Candida species.
Table 2: Antifungal Activity of Pyrazole Derivatives
The data indicates that these compounds can effectively inhibit fungal growth, making them candidates for further development in antifungal therapies .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Study:
A study conducted on human cancer cell lines revealed that one derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 µM. The compound was found to induce apoptosis through the mitochondrial pathway .
The biological activity of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- DNA Interaction : Some studies suggest that pyrazole derivatives can bind to DNA, disrupting replication and transcription processes in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
